molecular formula C17H22N2OS B2931935 N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 450348-59-1

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide

Katalognummer B2931935
CAS-Nummer: 450348-59-1
Molekulargewicht: 302.44
InChI-Schlüssel: YRMWUSCNCYXWNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide, also known as CISA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CISA is a sulfhydryl-containing compound that has shown promising results in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

The study of crystal structures related to N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide derivatives reveals insights into their chemical characteristics and potential applications in materials science. One such compound, characterized through crystallography, demonstrates the intricate architecture and potential for developing novel sulfonamide derivatives with specific physical or chemical properties. The detailed analysis of bond lengths and angles in the crystal structure aids in understanding the molecular geometry and electron delocalization, which are crucial for designing compounds with desired properties (Cai et al., 2009).

Heterocyclic Chemistry and Drug Synthesis

The Pummerer cyclisation technique, a method for constructing oxindoles, is an essential reaction in synthetic organic chemistry. This compound and related compounds serve as substrates in this reaction, showcasing their utility in synthesizing heterocyclic compounds. The ability to cleave these products from resin in a traceless manner underlines their significance in drug discovery and development processes, offering a pathway to creating pharmacologically active molecules (McAllister et al., 2003).

Antimicrobial Applications

Compounds related to this compound demonstrate promising antimicrobial activities. The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aims at antimicrobial agent development. Through various synthetic pathways, these compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in addressing the challenge of microbial resistance. The exploration of structure-activity relationships (SAR) helps in optimizing their efficacy as antimicrobial agents (Darwish et al., 2014).

Antiviral Research

This compound derivatives also find applications in antiviral research. The synthesis and evaluation of these compounds for antiviral and virucidal activities reveal their potential in inhibiting viral replication. Such studies are crucial for developing new therapeutic agents against various viral infections, underscoring the importance of chemical synthesis in expanding the arsenal against infectious diseases (Wujec et al., 2011).

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMWUSCNCYXWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330059
Record name N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

450348-59-1
Record name N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.